N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide is a synthetic compound that belongs to the class of hydrazides and is characterized by its indole structure. This compound has garnered interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The IUPAC name reflects its complex structure, which includes both a benzohydrazide moiety and an indole derivative.
This compound is classified under hydrazides, specifically as a benzohydrazide derivative. It can be synthesized through various organic reactions involving indole derivatives and hydrazine compounds. The compound is studied for its applications in medicinal chemistry, particularly for developing new therapeutic agents.
The synthesis of N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide typically involves several key steps:
The molecular formula for N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide is . Its InChI representation is:
The molecular structure features a hydrazone linkage between the benzohydrazide and the indole moiety, which contributes to its biological activity.
N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide is primarily linked to its interactions with biological targets involved in cell signaling pathways. Studies suggest it may inhibit specific proteins associated with cancer progression, thereby inducing apoptosis in cancer cells. This mechanism is still under investigation but shows promise for therapeutic applications .
The melting point of N'-[2-oxo-2-(2-phenyl-1H-indol-3-y)acetyl]benzohydrazide has been reported to range around 224–226 °C. It exhibits solubility in common organic solvents such as ethanol and dimethyl sulfoxide.
Chemical properties include stability under standard laboratory conditions but may vary when exposed to strong acids or bases. Spectroscopic analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are utilized to characterize this compound further.
N'-[2-oxo-2-(2-pheny1H-indol -3-y)acetyl]benzohydrazide has several scientific applications:
This compound represents a significant area of research due to its diverse applications and potential therapeutic benefits in treating various diseases.
Hydrazide-based compounds have evolved as privileged scaffolds in medicinal chemistry due to their versatile hydrogen-bonding capabilities, conformational flexibility, and synthetic accessibility. The emergence of N′-acylbenzohydrazides as bioactive molecules gained significant traction following seminal studies demonstrating their capacity to mimic peptide bonds while offering enhanced metabolic stability. Schiff base hydrazides, in particular, revealed remarkable pharmacological profiles, serving as key pharmacophores in antimicrobial, antitumor, and antiviral agents [5] [6]. The strategic incorporation of hydrazide functionalities into heterocyclic hybrids aligns with the "molecular hybridization" paradigm, which aims to merge complementary pharmacophoric elements into single entities with enhanced target affinity and multi-mechanistic actions [3].
The therapeutic relevance of benzohydrazides was further validated by compounds such as N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides, which exhibited sub-micromolar cytotoxicity against leukemia (L1210, REH, K562, CEM) and cervical carcinoma (HeLa) cell lines. The lead optimization of these derivatives identified the 3,4,5-trimethoxy-substituted analog 5t as a potent apoptosis inducer, confirmed through mitochondrial membrane potential disruption, DNA fragmentation, and Annexin V-FITC assays [5]. This historical trajectory underscores the benzohydrazide scaffold’s transition from simple antimicrobial agents to sophisticated anticancer candidates.
Compound Class | Biological Activity | Structural Advancement |
---|---|---|
Simple benzohydrazides | Antibacterial/Antioxidant [4] | Mono-heterocyclic hybridization |
Indole-Schiff base hydrazides | Anticancer (Apoptosis inducers) [5] | Tautomerization-enabled DNA binding |
Indole-coumarin hydrazide hybrids | Bcl-2/Bcl-xL inhibition [3] | Dual pharmacophore integration |
The molecular architecture of N′-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide exemplifies strategic hybridization, merging three critical pharmacophoric elements:
The hybrid’s structural uniqueness is further exemplified by its tautomeric behavior. The enolizable β-keto hydrazide moiety enables keto-enol tautomerism, allowing adaptive hydrogen-bond donation/acceptance during target engagement. X-ray crystallography of analogous compounds confirms intramolecular H-bonding between the hydrazide –NH and carbonyl oxygen, stabilizing a semi-planar conformation optimal for receptor docking [5]. This conformational rigidity balances the flexibility required for induced-fit binding with the rigidity needed for target selectivity.
Motif | Bond Characteristics | Functional Role in Bioactivity |
---|---|---|
Indole C3-acetyl carbonyl | C=O bond length: ~1.22 Å [1] | Hydrogen-bond acceptor; electron sink |
Hydrazide –NH– | N–H bond length: ~1.00 Å | Hydrogen-bond donor; tautomerization |
2-Phenyl substitution | Dihedral angle: 40–50° [1] | Hydrophobic pocket recognition |
Quantum mechanical analyses of analogous structures reveal electronic delocalization across the oxoacetyl-hydrazide segment, lowering LUMO energy levels (–1.8 eV to –2.3 eV) and facilitating charge-transfer interactions with biological nucleophiles [7]. This electronic profile, combined with the indole system’s innate bioactivity (e.g., tubulin binding, kinase inhibition), positions N′-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide as a structurally unique chemotype for targeting apoptosis-regulating proteins like Bcl-2/Bcl-xL [3] [5]. The hybrid’s drug-likeness is evidenced by calculated properties: molecular weight (MW = 383.41 g/mol), logP (≈3.1), and hydrogen-bond donor/acceptor counts (HBD = 2, HBA = 4), aligning with Lipinski’s guidelines for oral bioavailability.
Compound Name | Structure Highlights | Primary Bioactivity |
---|---|---|
N′-((2-(6-bromo-2-oxo-2H-chromen-3-yl)-1H-indol-3-yl)methylene)benzohydrazide [3] | Bromo-coumarin-indole-benzohydrazide | Bcl-2/Bcl-xL inhibition (IC₅₀ = 1.8 μM) |
3,4,5-Trimethoxy-N′-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide [5] | Methoxy-substituted benzohydrazide | Apoptosis induction (HeLa cells) |
N′-benzoyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetohydrazide [1] | 2-phenylindole-acetyl-benzohydrazide | Molecular hybridization template |
The structural synergy in this hybrid system enables multi-target engagement—a hallmark of contemporary anticancer agents. The indole moiety intercalates into DNA base pairs or binds tubulin, while the benzohydrazide segment disrupts protein-protein interactions in apoptosis pathways. Such duality mitigates drug resistance by simultaneous modulation of proliferation and survival mechanisms in malignancies [3] [5] [6]. This pharmacophoric integration exemplifies modern rational drug design aimed at overcoming limitations of monotargeted agents.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: